(R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate
Overview
Description
®-benzyl 2-amino-3-(4-fluorophenyl)propanoate is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a benzyl group, an amino group, and a fluorophenyl group attached to a propanoate backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 2-amino-3-(4-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, 4-fluorophenylacetic acid, and ammonia.
Formation of Intermediate: The first step involves the reaction of benzyl bromide with 4-fluorophenylacetic acid in the presence of a base such as sodium hydroxide to form the intermediate benzyl 4-fluorophenylacetate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in the formation of ®-benzyl 2-amino-3-(4-fluorophenyl)propanoate.
Industrial Production Methods
Industrial production of ®-benzyl 2-amino-3-(4-fluorophenyl)propanoate may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control to enhance yield and purity. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-benzyl 2-amino-3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
®-benzyl 2-amino-3-(4-fluorophenyl)propanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ®-benzyl 2-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: A similar compound with an ethyl group instead of a benzyl group.
Methyl ®-2-amino-3-(4-fluorophenyl)propanoate: A methyl ester analog with similar structural features.
Uniqueness
®-benzyl 2-amino-3-(4-fluorophenyl)propanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its benzyl group provides additional steric and electronic effects, influencing its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of ®-benzyl 2-amino-3-(4-fluorophenyl)propanoate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-14-8-6-12(7-9-14)10-15(18)16(19)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVSYDHHQBFSFE-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718849 | |
Record name | Benzyl 4-fluoro-D-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874336-37-5 | |
Record name | Benzyl 4-fluoro-D-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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